2-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-4-carboxamide
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Overview
Description
2-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methylthiazole-4-carboxylic acid with 4-oxo-3,4-dihydrophthalazine-1-carbaldehyde in the presence of a suitable base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran. The reaction mixture is usually cooled to 0°C before the addition of reagents, followed by gradual warming to room temperature and further heating to 70°C. The product is then isolated by adjusting the pH to acidic conditions using hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-4-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated derivatives of the original compound .
Scientific Research Applications
2-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent, particularly in the inhibition of poly (ADP-ribose) polymerase, which is involved in DNA repair mechanisms.
Industry: Utilized in the design of novel materials and compounds with specific desired properties .
Mechanism of Action
The mechanism of action of 2-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. One of the primary targets is poly (ADP-ribose) polymerase, an enzyme involved in DNA repair. By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent. The pathways involved include the disruption of DNA repair processes, leading to the accumulation of DNA damage and subsequent apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound shares a similar phthalazinone moiety and is also studied for its potential as a poly (ADP-ribose) polymerase inhibitor.
N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives: These compounds have a thiazole ring and are investigated for their antibacterial properties.
Uniqueness
2-methyl-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiazole-4-carboxamide is unique due to its combination of a thiazole ring and a phthalazinone moiety, which imparts distinct chemical and biological properties. Its ability to inhibit poly (ADP-ribose) polymerase sets it apart from other similar compounds, making it a valuable subject of study in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-16-12(7-21-8)14(20)15-6-11-9-4-2-3-5-10(9)13(19)18-17-11/h2-5,7H,6H2,1H3,(H,15,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYOFUTYIQVFNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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